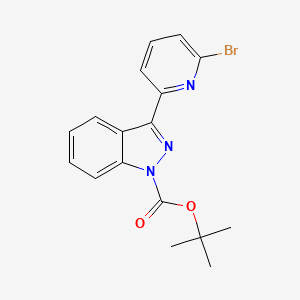
(2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER typically involves multiple steps, including protection, acylation, and esterification reactions. One common method involves the protection of the carboxyl groups of L-(+)- or D(-)-tartaric acid by esterification with benzyl alcohol, followed by acylation of one of the hydroxyl groups with 2,6-dimethoxybenzoyl chloride . The benzyl ester groups are then cleaved by hydrogenolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of cyclohexane as a water azeotroping solvent has been reported to improve yields and reduce racemization .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in Diels-Alder reactions.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes . The methanesulfonyloxy group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound used in organic synthesis and pharmaceutical research.
(2R,4R)-4-Hydroxyproline: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Uniqueness
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers . This uniqueness makes it valuable in asymmetric synthesis and as a chiral catalyst .
Properties
Molecular Formula |
C21H23NO7S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
dibenzyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO7S/c1-30(25,26)29-18-12-19(20(23)27-14-16-8-4-2-5-9-16)22(13-18)21(24)28-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3/t18-,19+/m1/s1 |
InChI Key |
HWCRFKZHASHODZ-MOPGFXCFSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)









![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)


